Pyridoxal phosphoglucose

説明

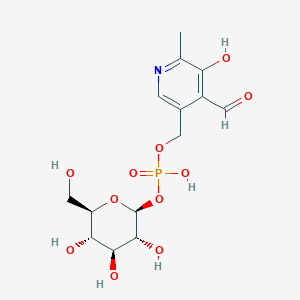

Pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6, is essential for over 160 enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and glucose homeostasis . Structurally, PLP features a pyridine ring with a hydroxyl group, an aldehyde group at the 4' position, and a phosphate group at the 5' position (Figure 1). This unique structure enables PLP to act as an electron sink, facilitating catalytic processes such as transamination, decarboxylation, and racemization .

PLP binds covalently to enzymes via Schiff base formation with lysine residues, enabling irreversible labeling and modulating enzyme activity . Its role in carbohydrate metabolism is exemplified by its inhibition of α-glucosidase, glucoamylase, and phosphoglucose isomerase, which impacts postprandial glucose regulation .

特性

CAS番号 |

77172-69-1 |

|---|---|

分子式 |

C14H20NO11P |

分子量 |

409.28 g/mol |

IUPAC名 |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C14H20NO11P/c1-6-10(18)8(3-16)7(2-15-6)5-24-27(22,23)26-14-13(21)12(20)11(19)9(4-17)25-14/h2-3,9,11-14,17-21H,4-5H2,1H3,(H,22,23)/t9-,11-,12+,13-,14+/m1/s1 |

InChIキー |

JQSBWFKSSMLCOB-LPUQOGTASA-N |

SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OC2C(C(C(C(O2)CO)O)O)O |

異性体SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

正規SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OC2C(C(C(C(O2)CO)O)O)O |

同義語 |

pyridoxal phosphoglucose pyridoxal(5')phospho(1)-beta-D-glucose |

製品の起源 |

United States |

科学的研究の応用

Biochemical Role and Enzymatic Activity

Pyridoxal phosphoglucose is primarily recognized for its role as a cofactor in enzymatic reactions. It is involved in the catalytic mechanisms of several enzymes, particularly those related to carbohydrate metabolism.

Enzymatic Mechanism Studies

- Glycogen Phosphorylase : Research has shown that this compound can bind to glycogen phosphorylase but exhibits significantly lower enzymatic activity compared to pyridoxal 5'-phosphate. Studies indicate that while it binds stoichiometrically to the enzyme's cofactor site, its rate of binding is only 1/100 that of pyridoxal 5'-phosphate, suggesting limited functionality in catalysis .

- Phosphate Group Functionality : The phosphate group of this compound does not participate in forming a covalent glucosyl-enzyme intermediate during catalysis, which further underscores its limited role compared to its phosphorylated counterpart .

Nutritional Applications

This compound has been studied for its potential implications in human health, particularly concerning vitamin B6 metabolism.

Vitamin B6 Homeostasis

- Cellular Maintenance : Research shows that maintaining cellular levels of vitamin B6, including this compound, is crucial for mitochondrial function and overall cellular health. Deficiencies can lead to impaired mitochondrial oxidative metabolism .

- Colorectal Cancer Studies : A significant association was found between serum levels of pyridoxal 5'-phosphate (a related compound) and colorectal cancer survival rates. Higher levels were correlated with improved survival outcomes in patients, indicating a protective role of vitamin B6 derivatives .

Case Studies and Clinical Insights

Several studies have explored the implications of this compound in clinical settings.

Colorectal Cancer Research

- A large-scale study involving 1,233 colorectal cancer cases found that higher serum levels of pyridoxal 5'-phosphate were inversely associated with cancer risk. This suggests that vitamin B6 may play a protective role against the development of colorectal cancer .

Metabolic Disorders

- Investigations into metabolic pathways have revealed that this compound may influence glucose metabolism and energy production within cells. The enzyme activities linked to this compound are crucial for understanding metabolic disorders such as diabetes .

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Vitamin B6 comprises three primary vitamers: pyridoxine , pyridoxamine , and pyridoxal , each differing in functional groups (Figure 1):

- Pyridoxine : Contains a hydroxymethyl group at the 4' position.

- Pyridoxamine: Features an aminomethyl group at the 4' position.

- Pyridoxal : Includes an aldehyde group at the 4' position, critical for Schiff base formation.

Phosphorylated derivatives (e.g., pyridoxine 5'-phosphate, pyridoxamine 5'-phosphate) lack the aldehyde group, reducing their catalytic versatility compared to PLP .

Enzyme Inhibition Potency

PLP exhibits superior inhibitory effects on carbohydrate-hydrolyzing enzymes compared to other vitamers:

α-Glucosidase and Glucoamylase Inhibition

- Pyridoxal (non-phosphorylated) showed 79.83% inhibition of α-glucosidase at 7 mg/mL, significantly higher than pyridoxine (42.1%) and pyridoxamine (48.9%) .

- PLP demonstrated the lowest IC50 values against maltase (0.38 mg/mL) and glucoamylase (0.27 mg/mL), indicating higher potency than pyridoxamine or pyridoxine .

Table 2: In Vitro Inhibition of Carbohydrate-Hydrolyzing Enzymes

| Compound | α-Glucosidase Inhibition (%) | Maltase IC50 (mg/mL) | Glucoamylase IC50 (mg/mL) |

|---|---|---|---|

| Pyridoxal | 79.83 | 0.38 | 0.27 |

| Pyridoxamine | 48.9 | 0.56 | 0.52 |

| Pyridoxine | 42.1 | 0.61 | 0.59 |

Phosphoglucose Isomerase (PGI) Inhibition

PLP specifically inhibits PGI by forming a Schiff base with lysine residues (e.g., K425 in Bacillus stearothermophilus PGI), disrupting substrate binding . Pyridoxine and pyridoxamine lack this capability due to the absence of the aldehyde group.

Postprandial Glucose Regulation

- In sucrose and starch loading tests, pyridoxal reduced blood glucose Cmax by 18–19%, outperforming pyridoxamine and pyridoxine .

- PLP's aldehyde group enables irreversible binding to intestinal brush-border enzymes, suppressing glucose absorption .

Cardioprotective Effects

PLP and its phosphonate analogs (e.g., compound 10 and 14) reduced myocardial infarct size in rat models by shifting energy metabolism from fatty acids to glucose .

Antioxidant Synergy

Pyridoxal enhanced the antioxidant activity of green tea extract (GTE) more effectively than pyridoxine or pyridoxal phosphate, likely due to its reactive aldehyde group .

Mechanistic Insights

- Aldehyde Group Criticality: Pyridoxal's aldehyde group is indispensable for Schiff base formation and enzyme inhibition. Replacement with hydroxymethyl (pyridoxine) or aminomethyl (pyridoxamine) groups abolishes this activity .

- Phosphate Group Modifications: Pyridoxal 5'-diphospho-5'-adenosine (PLDP) inactivates UDP-glucose pyrophosphorylase, while pyridoxal 5'-monophosphate and triphosphate show weaker effects .

Q & A

Q. What analytical techniques validate PLP-Schiff base formation in enzyme-substrate complexes?

- Solution : Employ UV-Vis spectroscopy (absorbance at ~420 nm) and mass spectrometry to detect Schiff base intermediates. Use X-ray crystallography to resolve cofactor-substrate interactions in active sites (e.g., Lys305 in LL-DAP-AT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。